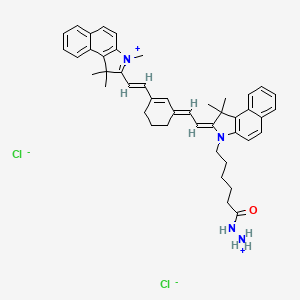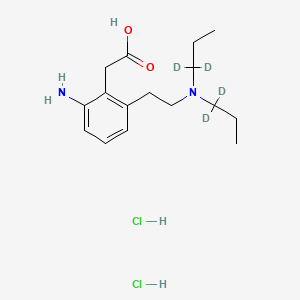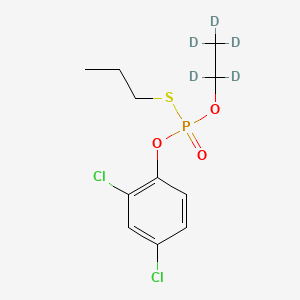
D-Lysine-d4 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lysine-d4 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its utility in various scientific research applications. This compound is particularly valuable in the fields of pharmacokinetics, drug metabolism, and mass spectrometry due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysine-d4 (dihydrochloride) involves the deuteration of D-Lysine. This process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the lysine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated lysine is then reacted with hydrochloric acid to form the dihydrochloride salt
Industrial Production Methods: Industrial production of D-Lysine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and consistency. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: D-Lysine-d4 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated lysine oxides, while reduction may produce deuterated lysine alcohols .
Scientific Research Applications
D-Lysine-d4 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for quantifying lysine and its derivatives.
Biology: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for studying protein dynamics and interactions.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of lysine-containing drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of D-Lysine-d4 (dihydrochloride) is primarily related to its role as a labeled amino acid. In biological systems, it can be incorporated into proteins, allowing researchers to trace and quantify protein synthesis and degradation. The deuterium atoms provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not have a specific molecular target but is used as a tracer in various biochemical pathways .
Comparison with Similar Compounds
L-Lysine-d4 (dihydrochloride): The L-isomer of lysine labeled with deuterium.
DL-Lysine-4,4,5,5-d4 (dihydrochloride): A racemic mixture of D- and L-lysine labeled with deuterium .
Comparison:
Isomeric Form: D-Lysine-d4 (dihydrochloride) is the D-isomer, while L-Lysine-d4 (dihydrochloride) is the L-isomer. The DL-Lysine-4,4,5,5-d4 (dihydrochloride) contains both isomers.
Applications: D-Lysine-d4 (dihydrochloride) is often preferred in studies requiring the D-isomer, while L-Lysine-d4 (dihydrochloride) is used for studies involving the L-isomer.
Properties
Molecular Formula |
C6H16Cl2N2O2 |
|---|---|
Molecular Weight |
223.13 g/mol |
IUPAC Name |
(2R)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2;; |
InChI Key |
JBBURJFZIMRPCZ-AYBNVTFNSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@H](C(=O)O)N)C([2H])([2H])CN.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)












